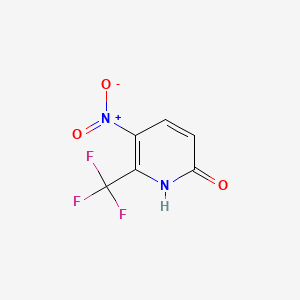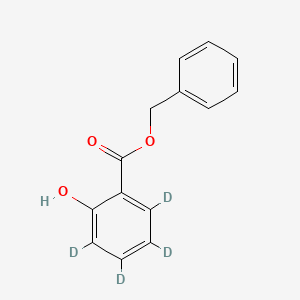![molecular formula C9H7N3 B570024 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 117024-64-3](/img/structure/B570024.png)
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heteroaromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system that combines pyrazole and pyrazine rings, making it a unique scaffold for drug discovery and other scientific research .
Vorbereitungsmethoden
The synthesis of 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Chemischer Reaktionen
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halogens and other nucleophiles are often used.
Cyclization: Intramolecular cyclization reactions are crucial in the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Medicine: It is used in drug discovery and development, particularly for its kinase inhibitory properties.
Industry: The compound is utilized in the development of organic materials and natural products.
Wirkmechanismus
The mechanism of action of 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine: Used in optical applications and known for its photophysical properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
117024-64-3 |
|---|---|
Molekularformel |
C9H7N3 |
Molekulargewicht |
157.176 |
IUPAC-Name |
6H-cyclopenta[1,2]pyrazolo[3,5-a]pyrazine |
InChI |
InChI=1S/C9H7N3/c1-2-7-8(3-1)11-12-5-4-10-6-9(7)12/h1-6,11H |
InChI-Schlüssel |
URTGVBYTBVQEGR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=NC=CN3NC2=C1 |
Synonyme |
2H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)

![4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B569945.png)

![2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate](/img/structure/B569949.png)

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)
![(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B569958.png)
![1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione](/img/structure/B569960.png)

